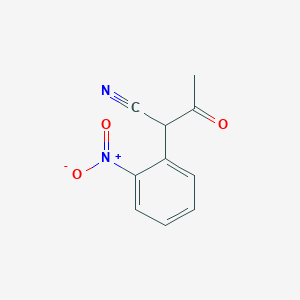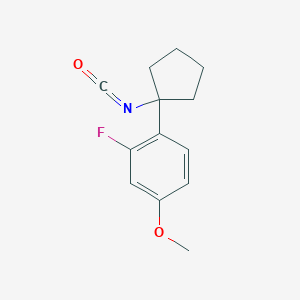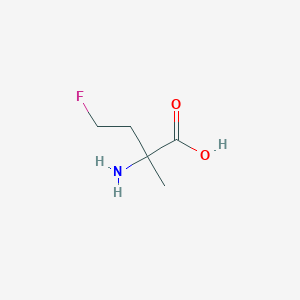
2-(2-Nitrophenyl)-3-oxobutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Nitrophenyl)-3-oxobutanenitrile is an organic compound with a complex structure that includes a nitro group, a phenyl ring, a ketone, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-3-oxobutanenitrile typically involves the reaction of 2-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product . This method is efficient and yields a high purity product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Nitrophenyl)-3-oxobutanenitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Reduction of the nitro group: 2-(2-Aminophenyl)-3-oxobutanenitrile.
Reduction of the ketone group: 2-(2-Nitrophenyl)-3-hydroxybutanenitrile.
Substitution of the nitrile group: Various substituted amides or esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Nitrophenyl)-3-oxobutanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Nitrophenyl)-3-oxobutanenitrile involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Nitrophenyl)-3-oxobutanenitrile: Similar structure but with the nitro group in a different position.
2-(2-Nitrophenyl)-3-hydroxybutanenitrile: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
2-(2-Nitrophenyl)-3-oxobutanenitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a nitro group, phenyl ring, ketone, and nitrile group makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
681477-54-3 |
|---|---|
Molekularformel |
C10H8N2O3 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
2-(2-nitrophenyl)-3-oxobutanenitrile |
InChI |
InChI=1S/C10H8N2O3/c1-7(13)9(6-11)8-4-2-3-5-10(8)12(14)15/h2-5,9H,1H3 |
InChI-Schlüssel |
QDMWQZBKADZEQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13221441.png)






![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid](/img/structure/B13221480.png)



![2-(Difluoromethyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13221529.png)
![5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13221531.png)
